molecular formula C19H24N2O5 B2647520 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea CAS No. 1797088-53-9

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Cat. No. B2647520
CAS RN: 1797088-53-9
M. Wt: 360.41
InChI Key: ODEMFGPHMDUJBS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It has been found to have potential therapeutic effects in various diseases, including anxiety, depression, and pain.

Scientific Research Applications

Directed Lithiation

  • Directed Lithiation in Ureas : Lithiation of urea derivatives, including compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, is a key reaction in organic synthesis. This process involves the introduction of lithium atoms into the urea molecule, facilitating the formation of various substituted products. Such lithiation processes are essential for creating complex organic molecules with potential pharmaceutical applications (Smith et al., 2013).

Synthesis of Substituted Phenylureas

  • Synthesis from Vanillin Derivatives : The synthesis of substituted phenylureas, which are structurally related to the compound , has been achieved using derivatives of vanillin. This process is crucial for producing alkoxylated derivatives of sym-diethyldiphenylurea, demonstrating the versatility of urea compounds in chemical synthesis (Gardner et al., 1948).

Chromatographic Analysis

  • Analytical Techniques for Urea Derivatives : Chromatographic methods have been developed for analyzing urea derivatives like Maloran, which shares structural similarities with 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea. These methods are essential for assessing the environmental impact and degradation of urea-based compounds in soil (Katz & Strusz, 1968).

Protection and Deprotection in Organic Synthesis

  • Alcohol Protecting Groups : Urea derivatives can act as protecting groups in organic synthesis. For example, methoxyphenylmethyl ethers, which have structural resemblance to the compound of interest, are widely used as alcohol protecting groups. The deprotection process catalyzed by FeCl3 is a significant step in the synthesis of various organic compounds (Sawama et al., 2015).

Synthesis of Disease-Modifying Antirheumatic Drugs

  • DMARD Metabolites Synthesis : The synthesis of metabolites of certain disease-modifying antirheumatic drugs (DMARDs), which contain urea derivatives, has been explored. These studies are crucial for understanding the pharmacological properties and potential therapeutic applications of these compounds (Baba et al., 1998).

Photophysical Studies

  • Charge Transfer Fluorescence : 1,2-Diarylethenes, structurally related to the compound , have been synthesized and studied for their photophysical properties. These studies are significant in understanding the fluorescence behavior of such compounds, which can have applications in material science and photophysics (Singh & Kanvah, 2001).

Corrosion Inhibition

  • Corrosion Inhibitors for Metals : Triazinyl urea derivatives, similar in structure to 1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea, have been studied as corrosion inhibitors for mild steel. This research is vital for industrial applications where corrosion resistance is crucial (Mistry et al., 2011).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5/c1-23-14-8-5-7-13(11-14)17(25-3)12-20-19(22)21-15-9-6-10-16(24-2)18(15)26-4/h5-11,17H,12H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEMFGPHMDUJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

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